molecular formula C11H11BrN2 B13271789 4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole

4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole

Cat. No.: B13271789
M. Wt: 251.12 g/mol
InChI Key: JXFJNZDENRDNEG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by a bromomethyl group at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the radical bromination of 4-methyl-3-methyl-1-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of safer and more environmentally friendly solvents and reagents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: 4-(Carboxymethyl)-3-methyl-1-phenyl-1H-pyrazole.

    Reduction Products: 4-Methyl-3-methyl-1-phenyl-1H-pyrazole.

Scientific Research Applications

4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets through its pyrazole ring, which can form hydrogen bonds and π-π interactions with proteins and enzymes . The bromomethyl group can also undergo nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-3-methyl-1H-pyrazole: Lacks the phenyl group at the 1-position.

    4-(Bromomethyl)-1-phenyl-1H-pyrazole: Lacks the methyl group at the 3-position.

    3-Methyl-1-phenyl-1H-pyrazole: Lacks the bromomethyl group at the 4-position.

Uniqueness

4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole is unique due to the presence of all three substituents (bromomethyl, methyl, and phenyl) on the pyrazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

4-(bromomethyl)-3-methyl-1-phenylpyrazole

InChI

InChI=1S/C11H11BrN2/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h2-6,8H,7H2,1H3

InChI Key

JXFJNZDENRDNEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CBr)C2=CC=CC=C2

Origin of Product

United States

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